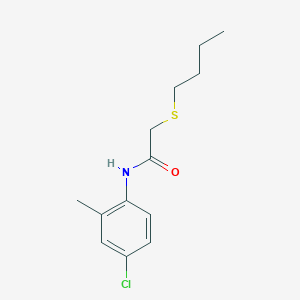
N-(2-chloro-4-fluorophenyl)-N'-(trifluoroacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorophenyl)-N'-(trifluoroacetyl)urea (also known as CF3U) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. CF3U has been used in various research studies due to its ability to inhibit the activity of certain enzymes and proteins.
Mechanism of Action
CF3U exerts its inhibitory effects on enzymes and proteins by binding to their active sites. It forms a strong covalent bond with the active site, preventing the enzyme or protein from carrying out its normal function. This mechanism of action makes CF3U a potent inhibitor of various enzymes and proteins.
Biochemical and Physiological Effects:
CF3U has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine levels can lead to improved cognitive function and memory. CF3U has also been shown to inhibit the activity of protein tyrosine phosphatases, which can lead to a decrease in cell proliferation and an increase in apoptosis. Additionally, CF3U has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood.
Advantages and Limitations for Lab Experiments
CF3U has several advantages as a research tool. It is a potent inhibitor of various enzymes and proteins, making it useful for studying their functions. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, CF3U also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, it may not be effective against all enzymes and proteins, which can limit its usefulness in certain research studies.
Future Directions
There are several future directions for research involving CF3U. One area of research could be the development of more potent inhibitors of enzymes and proteins using CF3U as a starting point. Another area of research could be the development of new applications for CF3U, such as its use in the treatment of certain diseases. Additionally, further studies could be carried out to better understand the biochemical and physiological effects of CF3U, as well as its potential toxicities and limitations.
Synthesis Methods
CF3U can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-chloro-4-fluoroaniline with trifluoroacetic anhydride to form N-(2-chloro-4-fluorophenyl)-N'-(trifluoroacetyl)aniline. This intermediate product is then reacted with urea in the presence of a base catalyst to yield CF3U. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
CF3U has been widely used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. CF3U has also been used as an inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. Additionally, CF3U has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
properties
Molecular Formula |
C9H5ClF4N2O2 |
|---|---|
Molecular Weight |
284.59 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5ClF4N2O2/c10-5-3-4(11)1-2-6(5)15-8(18)16-7(17)9(12,13)14/h1-3H,(H2,15,16,17,18) |
InChI Key |
YFGOUXUPCIYCHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)